1-Benzyl-5-fluorouracil

Catalog No.
S15656735
CAS No.
4871-13-0
M.F
C11H9FN2O2
M. Wt
220.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-5-fluorouracil

CAS Number

4871-13-0

Product Name

1-Benzyl-5-fluorouracil

IUPAC Name

1-benzyl-5-fluoropyrimidine-2,4-dione

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

InChI

InChI=1S/C11H9FN2O2/c12-9-7-14(11(16)13-10(9)15)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,15,16)

InChI Key

DOLBESUBPIZBQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)F

1-Benzyl-5-fluoropyrimidin-2-one is a synthetic compound derived from 5-fluorouracil, a well-known chemotherapeutic agent. This compound features a benzyl group attached to the nitrogen atom of the pyrimidine ring and contains a fluorine atom at the 5-position. The molecular formula for 1-benzyl-5-fluoropyrimidin-2-one is C11_{11}H9_9FN2_2O, with a molecular weight of 204.20 g/mol. Its IUPAC name reflects its structure, indicating the presence of both the benzyl and fluoropyrimidine moieties.

1-Benzyl-5-fluoropyrimidin-2-one is versatile in terms of its chemical reactivity. It can undergo various types of reactions:

  • Nucleophilic Substitution: The fluorine atom at position 5 can be substituted by nucleophiles such as amines or thiols, leading to the formation of 5-substituted derivatives.
  • Oxidation: The compound can be oxidized to form corresponding N-oxides using agents like hydrogen peroxide.
  • Reduction: Reduction reactions can convert the pyrimidin-2-one ring into dihydropyrimidine derivatives, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.

The biological activity of 1-benzyl-5-fluoropyrimidin-2-one is significant in medicinal chemistry. It acts as an inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis. The presence of the fluorine atom enhances its binding affinity and selectivity towards this target, making it a potential candidate for developing antiviral and anticancer agents. Additionally, this compound may interact with various biological pathways, contributing to its therapeutic efficacy .

The synthesis of 1-benzyl-5-fluoropyrimidin-2-one can be accomplished through several methods, with one common approach involving:

  • Reaction of 5-Fluorouracil with Benzyl Bromide: This reaction is typically carried out in the presence of a base such as potassium carbonate and an organic solvent like dimethylformamide at elevated temperatures. This method allows for the efficient formation of the desired product with good yields.

Other methods may include modifications to existing synthetic routes or utilizing alternative reagents that facilitate similar transformations.

1-Benzyl-5-fluoropyrimidin-2-one has several applications across different fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing various antiviral and anticancer agents.
  • Materials Science: The compound is utilized in developing organic semiconductors and light-emitting diodes.
  • Biological Studies: It is employed in research focused on enzyme inhibitors and receptor ligands, contributing to our understanding of cellular mechanisms.

Interaction studies involving 1-benzyl-5-fluoropyrimidin-2-one have highlighted its potential in enhancing the selectivity and efficacy of chemotherapeutic agents. For instance, research has shown that prodrugs derived from 5-fluorouracil can be designed to release active compounds selectively in cancer cells, minimizing toxicity to normal cells. This strategy leverages the unique chemical properties of compounds like 1-benzyl-5-fluoropyrimidin-2-one to improve therapeutic outcomes .

Several compounds share structural similarities with 1-benzyl-5-fluoropyrimidin-2-one, each possessing unique properties:

Compound NameStructure CharacteristicsUnique Features
5-FluorouracilBase pyrimidine structure with fluorineWidely used chemotherapeutic agent
Benzyl SuccinateContains succinic acid moietyUsed in various organic syntheses
Propargylated FluorouracilAlkynyl modification at N1 positionAllows for controlled release via palladium catalysis
N-Alkyl Derivatives of FluorouracilAlkylation at N1 or N3 positionsModulates cytotoxicity and stability

These compounds illustrate different approaches to modifying the fluoropyrimidine structure for enhanced activity or reduced toxicity profiles. Each compound's unique features contribute to its potential applications in medicinal chemistry and materials science.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

220.06480570 g/mol

Monoisotopic Mass

220.06480570 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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